molecular formula C8H9FN2S B6252294 1-(3-Fluoro-2-methylphenyl)thiourea CAS No. 156970-38-6

1-(3-Fluoro-2-methylphenyl)thiourea

Cat. No.: B6252294
CAS No.: 156970-38-6
M. Wt: 184.2
InChI Key:
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Description

1-(3-Fluoro-2-methylphenyl)thiourea is an organosulfur compound with the molecular formula C8H9FN2S It is a derivative of thiourea, where the hydrogen atoms are substituted with a 3-fluoro-2-methylphenyl group

Preparation Methods

1-(3-Fluoro-2-methylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-2-methylaniline with thiophosgene, followed by the addition of ammonium thiocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane, under reflux conditions. Another method involves the reaction of 3-fluoro-2-methylaniline with carbon disulfide and an amine, followed by oxidation with hydrogen peroxide .

Chemical Reactions Analysis

1-(3-Fluoro-2-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.

    Condensation: It can react with aldehydes or ketones to form imines or Schiff bases under acidic or basic conditions.

Scientific Research Applications

1-(3-Fluoro-2-methylphenyl)thiourea has several scientific research applications:

Comparison with Similar Compounds

1-(3-Fluoro-2-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:

This compound is unique due to the presence of the fluorine atom, which can influence its reactivity, biological activity, and physicochemical properties.

Properties

IUPAC Name

(3-fluoro-2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c1-5-6(9)3-2-4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLWJSYVZICLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293431
Record name N-(3-Fluoro-2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156970-38-6
Record name N-(3-Fluoro-2-methylphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156970-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Fluoro-2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluoro-2-methylphenyl)thiourea
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